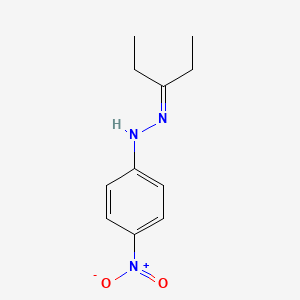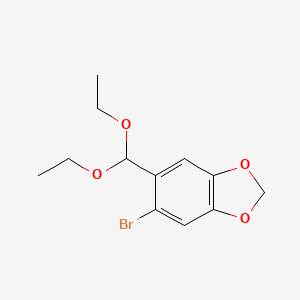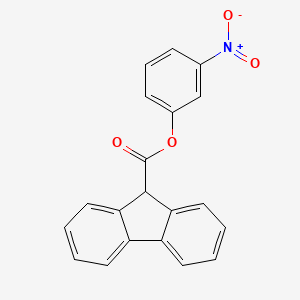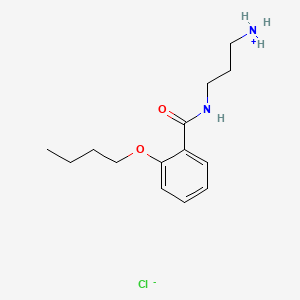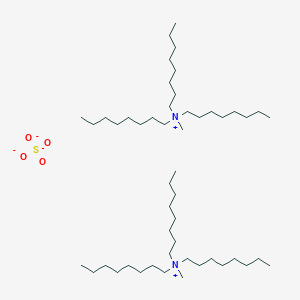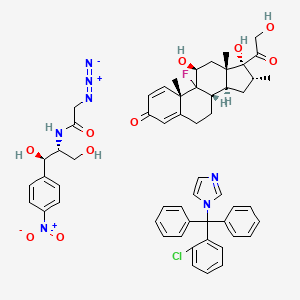![molecular formula C59H91N19O27S2 B14450035 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-78-6](/img/structure/B14450035.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tallysomycin S(sub 9b) copper complex is a glycopeptide-derived antitumor antibiotic complex related to bleomycin. It is part of the tallysomycin family, which is known for its antimicrobial and antitumor properties. This compound is particularly notable for its ability to form stable complexes with copper ions, enhancing its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tallysomycin S(sub 9b) copper complex involves biosynthetic methods. Tallysomycins are typically isolated from fermentation broths of Streptoalloteichus hindustanus. The process includes precursor amine-feeding fermentation, where certain diamines are incorporated into tallysomycins as the terminal amine moiety . The copper complex is then formed by chelating the tallysomycin with copper ions, resulting in a blue powder .
Industrial Production Methods
Industrial production of tallysomycin S(sub 9b) copper complex follows similar biosynthetic routes but on a larger scale. The fermentation process is optimized for higher yields, and the copper chelation step is carefully controlled to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tallysomycin S(sub 9b) copper complex undergoes various chemical reactions, including:
Reduction: The complex can be reduced under certain conditions, altering its biological activity.
Substitution: The complex can undergo substitution reactions where ligands in the complex are replaced by other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under mild conditions to preserve the integrity of the complex .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the tallysomycin S(sub 9b) copper complex, each with distinct biological activities .
Applications De Recherche Scientifique
Tallysomycin S(sub 9b) copper complex has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of tallysomycin S(sub 9b) copper complex involves the generation of reactive oxygen species (ROS) through redox reactions involving the copper ion. These ROS cause oxidative damage to cellular components, leading to cell death. The complex targets DNA and cellular membranes, disrupting their function and integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bleomycin: Another glycopeptide-derived antitumor antibiotic with similar metal-binding properties.
Phleomycin: A related compound with antimicrobial and antitumor activities.
Zorbamycin: Another member of the bleomycin family with distinct structural features.
Uniqueness
Tallysomycin S(sub 9b) copper complex is unique due to its specific structure and the presence of the copper ion, which enhances its biological activity. The complex’s ability to generate ROS and its stability make it particularly effective in its antimicrobial and antitumor roles .
Propriétés
Numéro CAS |
77368-78-6 |
|---|---|
Formule moléculaire |
C59H91N19O27S2 |
Poids moléculaire |
1562.6 g/mol |
Nom IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C59H91N19O27S2/c1-18-33(75-48(77-46(18)63)23(9-30(61)84)69-11-22(60)47(64)93)50(95)76-35(43(24-12-67-17-70-24)102-58-45(39(89)36(86)28(13-80)101-58)103-57-41(91)44(104-59(65)98)37(87)29(14-81)100-57)52(97)71-19(2)27(83)10-31(85)74-34(20(3)82)51(96)78-53(105-56-40(90)38(88)32(62)21(4)99-56)42(92)55-73-26(16-107-55)54-72-25(15-106-54)49(94)68-6-5-66-7-8-79/h12,15-17,19-23,27-29,32,34-45,53,56-58,66,69,79-83,86-92H,5-11,13-14,60,62H2,1-4H3,(H2,61,84)(H2,64,93)(H2,65,98)(H,67,70)(H,68,94)(H,71,97)(H,74,85)(H,76,95)(H,78,96)(H2,63,75,77) |
Clé InChI |
LUHNIHCZNRWOPH-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCNCCO)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
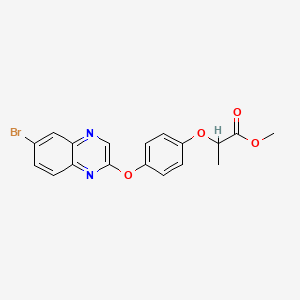

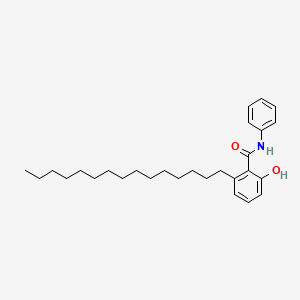


![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
